Cas no 62667-25-8 (1,3-benzoxazole-2-carbaldehyde)

1,3-Benzoxazole-2-carbaldehyde is a heterocyclic aromatic compound featuring a benzoxazole core with a formyl substituent at the 2-position. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its aldehyde group enables facile derivatization through condensation, nucleophilic addition, or cyclization reactions, offering flexibility in constructing complex molecular frameworks. The benzoxazole moiety contributes to stability and potential bioactivity, making it valuable in medicinal chemistry. The compound is typically handled under controlled conditions due to its sensitivity. Its well-defined reactivity profile and structural features make it a useful building block in research and industrial applications.
1,3-benzoxazole-2-carbaldehyde structure
62667-25-8 structure
商品名:1,3-benzoxazole-2-carbaldehyde
CAS番号:62667-25-8
MF:C8H5NO2
メガワット:147.1308
MDL:MFCD03412586
CID:501870
PubChem ID:4483393

1,3-benzoxazole-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • Benzooxazole-2-carbaldehyde
    • Benzo[d]oxazole-2-carbaldehyde
    • 1,3-benzoxazole-2-carbaldehyde
    • 1H-BENZIMIDAZOLE-2-CARBALDEHYDE
    • 2-Benzoxazolecarboxaldehyde
    • 1,3-benzoxazole-2-carboxaldehyde
    • benzoxazol-2-carbaldehyde
    • Benzoxazol-2-carboxaldehyd
    • benzoxazole-2-carbaldehyde
    • benzoxazole-2-carboxaldehyde
    • DS-2618
    • benzoxazolecarbaldehyde
    • AKOS002688057
    • DTXSID50403648
    • 62667-25-8
    • MFCD03412586
    • SCHEMBL223564
    • benzooxazole-2-carboxaldehyde
    • SY206427
    • RXXZBZOUCQAOSC-UHFFFAOYSA-N
    • C16106
    • 2-Benzoxazolecarbaldehyde
    • EN300-233611
    • Z1198162173
    • FT-0686554
    • A833916
    • MDL: MFCD03412586
    • インチ: InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H
    • InChIKey: RXXZBZOUCQAOSC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)N=C(C=O)O2

計算された属性

  • せいみつぶんしりょう: 147.03200
  • どういたいしつりょう: 147.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 43.1A^2

じっけんとくせい

  • 密度みつど: 1.322
  • ふってん: 276.3 °C at 760 mmHg
  • フラッシュポイント: 120.9 °C
  • PSA: 43.10000
  • LogP: 1.64030

1,3-benzoxazole-2-carbaldehyde セキュリティ情報

1,3-benzoxazole-2-carbaldehyde 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-benzoxazole-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B81290-250mg
Benzo[d]oxazole-2-carbaldehyde
62667-25-8 97%
250mg
¥1888.0 2022-10-09
Enamine
EN300-233611-0.05g
1,3-benzoxazole-2-carbaldehyde
62667-25-8 95%
0.05g
$126.0 2024-06-19
Apollo Scientific
OR315301-1g
Benzooxazole-2-carbaldehyde
62667-25-8
1g
£635.00 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0809-1G
1,3-benzoxazole-2-carbaldehyde
62667-25-8 95%
1g
¥ 3,689.00 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069346-1g
Benzo[d]oxazole-2-carbaldehyde
62667-25-8 97%
1g
¥4515.00 2024-05-06
Enamine
EN300-233611-10.0g
1,3-benzoxazole-2-carbaldehyde
62667-25-8 95%
10.0g
$2735.0 2024-06-19
Enamine
EN300-233611-5.0g
1,3-benzoxazole-2-carbaldehyde
62667-25-8 95%
5.0g
$1917.0 2024-06-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B81290-5g
Benzo[d]oxazole-2-carbaldehyde
62667-25-8 97%
5g
¥11298.0 2022-10-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0809-5G
1,3-benzoxazole-2-carbaldehyde
62667-25-8 95%
5g
¥ 11,068.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0809-10G
1,3-benzoxazole-2-carbaldehyde
62667-25-8 95%
10g
¥ 18,447.00 2023-04-04

1,3-benzoxazole-2-carbaldehyde 関連文献

1,3-benzoxazole-2-carbaldehydeに関する追加情報

Recent Advances in the Study of 1,3-Benzoxazole-2-carbaldehyde (CAS: 62667-25-8) in Chemical Biology and Pharmaceutical Research

1,3-Benzoxazole-2-carbaldehyde (CAS: 62667-25-8) is a heterocyclic organic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological activities, and emerging applications in drug discovery.

One of the most notable advancements in the study of 1,3-benzoxazole-2-carbaldehyde is its application in the synthesis of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers employed a structure-activity relationship (SAR) approach to optimize the scaffold, leading to compounds with improved pharmacokinetic properties and reduced cytotoxicity. These findings underscore the potential of 1,3-benzoxazole-2-carbaldehyde as a template for developing next-generation antibiotics.

In addition to its antimicrobial properties, 1,3-benzoxazole-2-carbaldehyde has shown promise in anticancer research. A recent Nature Communications article (2024) reported that certain derivatives of this compound selectively inhibit the proliferation of cancer cells by targeting specific signaling pathways, such as the PI3K/AKT/mTOR axis. The study utilized high-throughput screening and molecular docking simulations to identify the most potent analogs, which were subsequently validated in vitro and in vivo. These results suggest that 1,3-benzoxazole-2-carbaldehyde-based compounds could serve as lead candidates for targeted cancer therapies.

Another area of interest is the compound's role in modulating inflammatory responses. A 2023 study in Bioorganic & Medicinal Chemistry Letters revealed that 1,3-benzoxazole-2-carbaldehyde derivatives exhibit significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines, such as TNF-α and IL-6. The researchers employed a combination of synthetic chemistry and biological assays to elucidate the mechanism of action, which involves the suppression of NF-κB signaling. These findings highlight the compound's potential as a scaffold for designing novel anti-inflammatory drugs.

From a synthetic chemistry perspective, recent advances have focused on developing efficient and scalable methods for the preparation of 1,3-benzoxazole-2-carbaldehyde and its derivatives. A 2024 paper in Organic Letters described a novel catalytic system that enables the one-pot synthesis of this compound under mild conditions, significantly improving yield and reducing waste. This methodological innovation is expected to facilitate further exploration of its applications in medicinal chemistry and materials science.

In conclusion, 1,3-benzoxazole-2-carbaldehyde (CAS: 62667-25-8) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent synthetic advancements, position it as a promising candidate for the development of new therapeutic agents. Future research should focus on optimizing its pharmacokinetic and safety profiles, as well as exploring its potential in combination therapies and drug delivery systems.

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